molecular formula C8H13N3S B1368330 1-(4-Methyl-1,3-thiazol-2-yl)piperazine CAS No. 40615-11-0

1-(4-Methyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B1368330
CAS No.: 40615-11-0
M. Wt: 183.28 g/mol
InChI Key: UGWOIKOTDJQPST-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)piperazine (CAS 40615-11-0) is a high-purity chemical compound with the molecular formula C8H13N3S and a molecular weight of 183.27 g/mol. It is intended for research use only and is not intended for diagnostic or therapeutic use. This compound features a piperazine ring linked to a 4-methylthiazole group, a structural motif common in medicinal chemistry. The piperazine-thiazole scaffold is recognized as a privileged structure in drug discovery, with components found in numerous pharmacologically active molecules and FDA-approved drugs . Piperazine derivatives demonstrate a wide spectrum of synthetic potential and therapeutic applications, while the 1,3-thiazole nucleus is a key component in several clinically useful drugs . Researchers are exploring this and related hybrid structures for developing novel bioactive molecules, including investigations into anti-cancer agents and antiplasmodial compounds . Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

4-methyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWOIKOTDJQPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560818
Record name 1-(4-Methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40615-11-0
Record name 1-(4-Methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methyl-1,3-thiazol-2-yl)piperazine
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Preparation Methods

Direct Substitution of Piperazine with Thiazole Derivatives

The primary method for synthesizing 1-(4-methyl-1,3-thiazol-2-yl)piperazine involves the nucleophilic substitution of a suitable thiazole derivative bearing a reactive leaving group (such as a halomethyl group) by piperazine. For example:

  • Starting materials: 4-methyl-1,3-thiazole-2-ylmethyl halide (e.g., chloride or bromide) and piperazine.
  • Reaction conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: Mild bases like potassium carbonate (K2CO3) are used to deprotonate piperazine and facilitate nucleophilic attack.
  • Temperature: Elevated temperatures (60–100 °C) are employed to drive the substitution to completion.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation or side reactions.

This method yields this compound with good purity and yield, suitable for research and pharmaceutical applications.

Cyclization Approaches

An alternative route involves cyclization reactions where appropriate precursors containing both thiazole and piperazine functionalities are reacted under controlled conditions to form the target compound. This method often requires:

  • Catalysts: Transition metal catalysts or acid/base catalysts to promote ring closure.
  • Conditions: Elevated temperatures and inert atmosphere to avoid side reactions.
  • Precursors: Compounds bearing functional groups amenable to cyclization, such as amino-thiazoles and piperazine derivatives.

This approach can be advantageous for synthesizing substituted analogues or derivatives with modifications on the thiazole or piperazine rings.

Palladium-Catalyzed Coupling Reactions

Recent research has demonstrated the use of palladium-catalyzed cross-coupling reactions to introduce the piperazine moiety onto functionalized thiazole intermediates. Key features include:

  • Catalysts: Pd2(dba)3 with bulky phosphine ligands (e.g., di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine).
  • Bases: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).
  • Solvents: Toluene, N-methylpyrrolidone (NMP), or dimethylformamide (DMF).
  • Temperature: Moderate to high temperatures (80–100 °C).
  • Advantages: High regioselectivity, good yields, and applicability to complex intermediates.

This method is particularly useful for synthesizing derivatives with additional functional groups or for multi-step syntheses involving protected intermediates.

Industrial Production Methods

Industrial synthesis of this compound focuses on scalability, yield optimization, and purity control. Key aspects include:

  • Continuous flow reactors: These enable precise control of reaction parameters such as temperature, pressure, and residence time, improving reproducibility and safety.
  • Green chemistry principles: Use of solvent recycling, energy-efficient heating, and minimizing hazardous reagents.
  • Automation: Automated systems for reagent addition and monitoring to maintain consistent quality.
  • Purification: Techniques such as crystallization, distillation, or chromatography adapted for large scale.

The industrial process often mirrors the laboratory nucleophilic substitution but with modifications to accommodate scale and regulatory requirements.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent DMF, THF, NMP Polar aprotic solvents favor nucleophilic substitution
Base K2CO3, Cs2CO3 Mild bases to deprotonate piperazine
Temperature 60–100 °C Elevated temperatures increase reaction rate
Atmosphere Nitrogen or Argon Prevent oxidation and moisture interference
Catalyst (if used) Pd2(dba)3 with bulky phosphine ligands For palladium-catalyzed coupling reactions
Reaction time Several hours (4–24 h) Depends on scale and reactant reactivity

Research Findings on Preparation Efficiency

  • Yield improvements: Optimizing stoichiometric ratios of piperazine to thiazole derivative and controlling temperature profiles have been shown to improve yields up to 85–90%.
  • Purity assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and final product purity.
  • Structural confirmation: ^1H-NMR and ^13C-NMR confirm the substitution pattern, while mass spectrometry verifies molecular weight.
  • Side reactions: Minimizing moisture and oxygen exposure reduces hydrolysis and oxidation side products.
  • Scalability: Continuous flow synthesis enhances reproducibility and safety for industrial scale-up.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 4-methyl-1,3-thiazol-2-ylmethyl halide, piperazine, K2CO3, DMF, 80 °C Simple, good yield, scalable Requires halomethyl precursor
Cyclization Precursors with reactive groups, catalyst, heat, inert atmosphere Enables complex derivatives More steps, catalyst cost
Pd-catalyzed coupling Pd2(dba)3, bulky phosphine ligand, base, toluene, 80–100 °C High selectivity, functional group tolerance Requires expensive catalyst
Continuous flow synthesis Adapted nucleophilic substitution in flow reactor Scalable, reproducible, safe Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its pharmacological properties, including potential use as an anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Substituted Piperazines

1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine
  • Structure : Contains a phenyl-substituted thiazole and a sulfonyl group on the piperazine.
  • Properties: Molecular formula C₁₄H₁₇N₃O₂S₂ (molar mass: 323.43 g/mol).
  • Applications: Noted for structural similarity but lacks reported antifungal activity. Its sulfonyl group may confer distinct pharmacological properties, such as enzyme inhibition or enhanced metabolic stability.
1-[(2-Methyl-4-thiazolyl)methyl]piperazine hydrochloride
  • Structure : Features a methyl group at the 2-position of the thiazole and a piperazine linked via a methylene bridge.
  • Properties : Molecular formula C₉H₁₆ClN₃S (molar mass: 233.76 g/mol) .

Piperazines with Aromatic Substituents

Benzylpiperazines (e.g., N-benzylpiperazine, BZP)
  • Structure : Piperazine substituted with a benzyl group.
  • Applications : Designer drugs with psychostimulant effects (e.g., BZP, TFMPP) .
  • Comparison: Unlike 1-(4-Methyl-1,3-thiazol-2-yl)piperazine, benzylpiperazines lack heterocyclic thiazole rings, resulting in lower antifungal activity but notable psychoactive effects due to serotonin and dopamine receptor interactions .
1-(1-Naphthyl)piperazine
  • Structure : Piperazine substituted with a naphthyl group.
  • Key Difference : The bulky naphthyl group enhances receptor selectivity but reduces solubility compared to thiazole-containing derivatives.

Piperazines with Functional Linkers

GAX (Phenyl-thiazolylurea-sulfonamide)
  • Structure : Combines a 1-phenyl-3-(thiazol-2-yl)urea moiety with a pyridinylpiperazine group.
  • Activity: Inhibits bacterial phenylalanyl-tRNA synthetase (PheRS) with nanomolar IC₅₀ values. The thiazole-urea moiety occupies the Phe-binding site, while the piperazine interacts with tRNA .
  • Comparison : The urea linker and pyridine substitution differentiate GAX from this compound, enabling enzyme inhibition rather than antifungal action.
1-(Phenoxyethyl)-piperazine Derivatives
  • Structure: Piperazine linked to phenoxyethyl groups.
  • Activity : Antioxidant properties, with methyl-substituted derivatives enhancing superoxide dismutase (SOD) activity .
  • Key Difference: Ether linkages and phenoxy groups confer distinct redox properties compared to thiazole-based derivatives.

Antifungal Thiazole-Piperazine Hybrids

5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (Compound 8)
  • Structure : Pyrazinecarboxamide linked to 4-methylthiazole.
  • Activity : Exhibits moderate antifungal activity against Trichophyton mentagrophytes (MIC: 31.25–62.5 µmol/mL) .
  • Comparison : The pyrazine ring and carboxamide group enhance antifungal efficacy compared to simple thiazole-piperazine derivatives.

Physicochemical and Pharmacokinetic Considerations

  • pKa Values : Piperazine derivatives exhibit pKa values influenced by substituents. For example, 1-methylpiperazine has pKa₁ = 9.45 and pKa₂ = 5.58 at 298 K, while electron-withdrawing groups (e.g., sulfonyl) lower basicity .
  • Solubility : Thiazole rings and polar groups (e.g., sulfonyl) improve aqueous solubility, critical for drug bioavailability.
  • Metabolic Stability : Thiazole rings may resist oxidative metabolism compared to benzyl or phenyl groups, prolonging half-life.

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound characterized by the presence of a thiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In various studies, thiazole compounds have shown activity against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans3.92–4.01 mM
Aspergillus niger4.01–4.23 mM

These findings suggest that the thiazole moiety contributes to the compound's efficacy against fungal infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and piperazine rings can enhance cytotoxicity against cancer cell lines:

CompoundCell LineIC₅₀ (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

These compounds demonstrated significant anti-Bcl-2 activity, indicating their potential as anticancer agents .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Topoisomerase II Inhibition: The compound interacts with topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest: Studies have shown that it induces G2 cell cycle arrest, halting cell division and promoting programmed cell death .

Neuropharmacological Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its neuropharmacological properties. Some studies indicate potential anticonvulsant activity linked to structural analogs of thiazole derivatives .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole-containing compounds:

  • Antimicrobial Efficacy Study: A series of thiazole-piperazine derivatives were synthesized and tested for their antimicrobial activity against various pathogens. Results indicated that certain modifications significantly improved efficacy against resistant strains .
  • Anticancer Research: A study focused on the cytotoxic effects of thiazole derivatives showed promising results in inhibiting cancer cell proliferation, particularly in leukemia and solid tumors .
  • Neuropharmacological Investigation: Research into the anticonvulsant properties of thiazole derivatives revealed that specific structural features enhance their activity against seizure models .

Q & A

Basic: What are the standard synthesis protocols for 1-(4-Methyl-1,3-thiazol-2-yl)piperazine, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting a piperazine core with functionalized heterocycles like thiazoles. A common approach uses DMF as a solvent , K₂CO₃ as a base , and dropwise addition of alkylating agents (e.g., propargyl bromide) under reflux, followed by purification via silica gel chromatography . Structural confirmation employs elemental analysis , ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to verify the presence of the thiazole ring and piperazine backbone . Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How can researchers address reduced biological activity in structurally modified piperazine derivatives?

Methodological Answer:
Modifications like β-cyclodextran inclusion can reduce toxicity but may sterically hinder active sites, lowering activity . To resolve this:

  • Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., methyl groups on thiazole) and measure activity changes using in vitro assays (e.g., antiplatelet activity tests) .
  • Co-crystallization : Use X-ray diffraction to visualize ligand-receptor interactions and identify steric clashes .
  • Hybrid Derivatives : Combine the piperazine-thiazole scaffold with bioactive moieties (e.g., fluorobenzyl groups) to enhance target affinity .

Basic: What methodologies are used for initial biological screening of this compound?

Methodological Answer:

  • Infiltration Anesthesia Models : Measure latency in nerve blockade using rodent models (e.g., rat sciatic nerve) and compare to lidocaine controls .
  • Antiplatelet Assays : Quantify inhibition of ADP-induced platelet aggregation via turbidimetric methods .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values and selectivity indices .

Advanced: How can computational methods guide the optimization of pharmacokinetic profiles for this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to targets like serotonin receptors (5-HT₁A) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogS), BBB permeability, and cytochrome P450 inhibition risks .
  • pKa Profiling : Experimental or in silico determination (e.g., Sirius T3 platform) of piperazine’s basicity to optimize protonation states for tissue penetration .

Basic: What are the standard protocols for assessing toxicity in piperazine derivatives?

Methodological Answer:

  • Acute Toxicity : OECD Guideline 423 tests in rodents, monitoring mortality, organ weight changes, and histopathology .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Hepatotoxicity Screening : Measure ALT/AST levels in serum after 14-day repeated dosing .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Bridging : Compare in vitro IC₅₀ values with plasma concentrations from in vivo studies to identify bioavailability issues .
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .
  • Tissue Distribution Studies : Radiolabel the compound and quantify accumulation in target organs via scintillation counting .

Advanced: What role does the piperazine-thiazole scaffold play in material science applications?

Methodological Answer:

  • CO₂ Capture : Piperazine derivatives enhance absorption rates in potassium carbonate solvents by stabilizing bicarbonate intermediates. Experimental setups use PTFE membrane contactors to optimize flow rates and solvent stability .
  • Polymer Synthesis : Piperazine-thiazole units can act as crosslinkers in thermally stable polymers. Characterize using TGA and DSC to assess degradation temperatures .

Advanced: How does the protonation state of piperazine influence PROTAC design?

Methodological Answer:

  • pKa Modulation : Piperazine’s basicity (pKa ~9.8) affects solubility and cell permeability. Substituents like trifluoromethyl groups lower pKa, improving blood-brain barrier penetration .
  • Linker Design : In PROTACs, piperazine’s tertiary amines enable pH-sensitive degradation. Validate using in vitro ubiquitination assays and CRISPR-Cas9 knockout models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Methyl-1,3-thiazol-2-yl)piperazine
Reactant of Route 2
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1-(4-Methyl-1,3-thiazol-2-yl)piperazine

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